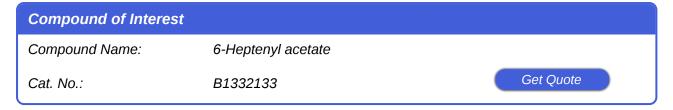


An In-depth Technical Guide to 6-Heptenyl Acetate (CAS 5048-30-6)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptenyl acetate is an acetate ester characterized by a seven-carbon chain with a terminal double bond. Its bifunctional nature, possessing both an ester and an alkene moiety, makes it a versatile building block and model substrate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on its role as an intermediate in the synthesis of complex molecules, particularly insect pheromones. For research purposes only, this compound is not intended for human or veterinary use.[1]

Chemical and Physical Properties

6-Heptenyl acetate is a colorless to light yellow, clear liquid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 6-Heptenyl Acetate



Property	Value	Source(s)
CAS Number	5048-30-6	[1][2][4]
Molecular Formula	C ₉ H ₁₆ O ₂	[1][2][4]
Molecular Weight	156.23 g/mol	[1][2][4]
IUPAC Name	hept-6-enyl acetate	[5]
Synonyms	7-Acetoxy-1-heptene, Acetic Acid 6-Heptenyl Ester	[1][2][6]
Appearance	Colorless to Light yellow clear liquid	[2][3]
Purity	>97.0% (GC)	[2][7]
Boiling Point	74 °C at 11.3 mmHg	[2]
Density	0.89 g/cm ³	[8]
InChI	InChI=1S/C9H16O2/c1-3-4-5- 6-7-8-11-9(2)10/h3H,1,4- 8H2,2H3	[2][5]
InChIKey	GNEUVQRNOYJQLS- UHFFFAOYSA-N	[2][5]
SMILES	C=CCCCCCC(C)=O	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **6-heptenyl acetate**. Key spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for 6-Heptenyl Acetate



Technique	Key Features and Typical Chemical Shifts $(δ, ppm)$ or Wavenumbers (cm^{-1})	
¹ H NMR	- Vinylic protons (C=CH ₂): δ 5.3–5.8 ppm-Methylene protons adjacent to oxygen (-CH ₂ O-): δ ~4.04 ppm- Acetate methyl protons (-COCH ₃): δ 2.0–2.1 ppm- Aliphatic chain protons (-CH ₂ -): δ 1.2–1.5 ppm	
¹³ C NMR	- Carbonyl carbon (C=O): δ 170–171 ppm- Olefinic carbons (C=C): δ 120–130 ppm	
IR Spectroscopy	- Ester C=O stretch: ~1740 cm ⁻¹ - C-O-C asymmetric stretch: ~1240 cm ⁻¹ - C=C stretch: ~1645 cm ⁻¹	
Mass Spectrometry	Provides confirmation of molecular weight through the molecular ion peak and structural information via fragmentation patterns.	

Synthesis and Experimental Protocols

The most common methods for synthesizing **6-heptenyl acetate** involve the esterification of 6-hepten-1-ol.

Fischer-Speier Esterification (Acid-Catalyzed)

This classical method involves the reaction of 6-hepten-1-ol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and is driven to completion by removing the water formed as a byproduct.

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